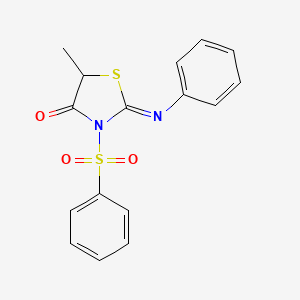

(Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-5-methyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-12-15(19)18(23(20,21)14-10-6-3-7-11-14)16(22-12)17-13-8-4-2-5-9-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVYTMOFCZTFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of CHNOS and CAS number 1164526-70-8, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thioketones with amines and aldehydes. For this compound, a one-pot multi-component reaction is often employed, which enhances yield and simplifies purification processes. The reaction conditions usually involve the use of Lewis acids as catalysts to facilitate the formation of the thiazolidinone ring structure.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown that they possess antibacterial activity against various strains, including resistant bacteria such as E. coli and Staphylococcus aureus (specifically MRSA). The minimum inhibitory concentrations (MICs) for these compounds have been reported to range from 26.3 to 378.5 μM, indicating their potential as effective antimicrobial agents .

Table 1 summarizes the antimicrobial activity of various thiazolidinone derivatives:

| Compound | MIC (μM) | MBC (μM) | Active Against |

|---|---|---|---|

| Compound 1 | 50 | 100 | E. coli |

| Compound 2 | 30 | 60 | MRSA |

| Compound 3 | 45 | 90 | P. aeruginosa |

| Compound 4 | 25 | 50 | Fungal strains |

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of cancer cells, particularly glioblastoma multiforme. For example, compounds derived from thiazolidinones have shown promising results in reducing cell viability in cancer cell lines such as MDA-MB-231 and HCT116, with some derivatives displaying IC50 values in the low micromolar range .

Table 2 presents data on the anticancer activity of selected thiazolidinone derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 15 |

| Compound B | HCT116 | 20 |

| Compound C | HT29 | 25 |

| Compound D | SW620 | 30 |

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. For antimicrobial activity, docking studies suggest that these compounds may inhibit critical bacterial enzymes such as MurB, which is essential for cell wall synthesis . In terms of anticancer effects, these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluating a series of thiazolidinones found that compound 12 exhibited superior antibacterial activity against MRSA compared to standard antibiotics like ampicillin . This suggests a potential role for these compounds in treating resistant infections.

- Antitumor Activity : In another investigation, several thiazolidinone derivatives were tested against glioblastoma cells, revealing that specific substitutions on the thiazolidinone core significantly enhanced cytotoxicity . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies, typically involving the condensation of thiazolidin-4-one derivatives with phenylsulfonyl groups. The structural formula is represented as , with a molecular weight of approximately 350.42 g/mol. The thiazolidinone core structure is significant for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that thiazolidin-4-one derivatives, including (Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one, exhibit potent anticancer activities. A study conducted by Da Silva et al. evaluated the anti-glioma activity of various thiazolidinone derivatives, demonstrating that compounds with similar structures significantly reduced cell viability in glioblastoma multiforme cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of related compounds against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 11b | Staphylococcus aureus | 32 µg/mL | |

| 12a | Escherichia coli | 16 µg/mL | |

| 12f | Candida albicans | 8 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of thiazolidinone derivatives:

- Study on Glioblastoma : A comprehensive study evaluated a series of thiazolidinones for their efficacy against glioblastoma cell lines, revealing that specific modifications to the thiazolidinone structure enhanced cytotoxicity significantly .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of these compounds against Candida species, demonstrating that certain derivatives exhibited stronger inhibitory effects than conventional antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Pharmacological and Physicochemical Properties

Crystallographic and Conformational Analysis

- Target Compound: Likely adopts a planar conformation due to the Z-configuration, similar to (Z)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one, which forms intramolecular H-bonds stabilizing the crystal lattice .

- Benzylidene Derivatives: X-ray studies confirm coplanarity of the arylidene group with the thiazolidinone ring, optimizing interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Condensation reactions : React thiazolidinone precursors (e.g., 3-phenylsulfonyl-thiazolidin-4-one) with aldehydes or imines under basic conditions (e.g., NaOH/EtOH reflux) .

-

Multi-component reactions : Combine phenacyl bromides, pyridine, and methyl esters in acetonitrile at room temperature for one-pot synthesis .

-

Optimization : Adjust stoichiometry (1.5 equivalents of aldehyde), solvent polarity (DMF or ethanol), and temperature (reflux vs. RT). Monitor via TLC and purify via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane) .

Synthetic Method Conditions Yield Range Reference Condensation NaOH/EtOH, reflux, 6–8 h 70–85% Multi-component reaction RT, acetonitrile, 2–4 h 48–70%

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Spectroscopic confirmation :

- NMR : Olefinic proton (CH=N) appears as a singlet at δ 7.6–8.0 ppm. Coupling constants (J) < 12 Hz indicate Z-configuration due to restricted rotation .

- X-ray crystallography : Use SHELX software for structure refinement. The Z-configuration is confirmed by dihedral angles (e.g., 62.92° between thiazolidinone and phenyl rings) and bond lengths (C=N: 1.26–1.28 Å) .

Intermediate Research Questions

Q. What spectroscopic techniques are most effective for characterizing thiazolidinone derivatives, and how are key functional groups identified?

- FT-IR :

- C=O stretch : 1700–1730 cm⁻¹ (thiazolidinone ring).

- C=N stretch : 1560–1580 cm⁻¹ (imino group).

- S=O stretch : 1150–1170 cm⁻¹ (sulfonyl group) .

- NMR :

- ¹³C NMR : Carbonyl (C=O) at 170–180 ppm; imino (C=N) at 150–160 ppm .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of thiazolidinone ring formation?

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization by stabilizing intermediates. Ethanol/water mixtures improve solubility for condensation .

- Temperature : Reflux (80–100°C) accelerates ring closure but may promote side reactions. Room temperature favors controlled multi-component reactions .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic structure and bioactivity of this compound?

- DFT studies :

-

Use B3LYP/6-31G(d) to optimize geometry. Compare HOMO-LUMO gaps (4.5–5.0 eV) with experimental UV-Vis spectra (λmax ≈ 300–350 nm) .

- Molecular docking :

-

Dock into hemoglobin subunits (PDB: 1HHO) to assess binding affinity (ΔG ≈ −8.5 kcal/mol). Validate with in vitro assays (e.g., IC₅₀ for enzyme inhibition) .

Parameter DFT Value Experimental Value C=N bond length (Å) 1.27 1.26–1.28 HOMO-LUMO gap (eV) 4.8 4.5–5.0

Q. How can Hirshfeld surface analysis and NCI-RDG plots elucidate intermolecular interactions in crystalline forms?

- Hirshfeld analysis :

- Calculate using CrystalExplorer. Red-blue spots indicate C–H···O (20%) and π-π (15%) interactions. dₙᵒᵣₘ surface maps show close contacts (<2.8 Å) .

- NCI-RDG :

- Green isosurfaces signify van der Waals interactions; blue regions highlight hydrogen bonds (e.g., C10–H10A···O1) .

Q. What strategies resolve contradictions between theoretical calculations and experimental observations?

- Bond length discrepancies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.